alpha-Hydroxy metoprolol-D5
Description
α-Hydroxy Metoprolol-D5 (CAS: 1189934-03-9) is a deuterated isotopologue of α-hydroxymetoprolol, a major oxidative metabolite of the beta-blocker metoprolol. It is synthesized by introducing five deuterium atoms at specific positions in the α-hydroxy metabolite structure, resulting in a molecular formula of C${15}$H${20}$D$5$NO$3$ and a molecular weight of 277.41 g/mol . This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies due to its structural similarity to non-deuterated α-hydroxymetoprolol, enabling precise quantification while avoiding isotopic interference .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
288.39 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i8D2,9D2,13D |
InChI Key |
OFRYBPCSEMMZHR-GFFAQJKJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(COC)O)O)NC(C)C |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Origin of Product |
United States |
Preparation Methods
Deuterated Starting Materials Approach
The core structure of α-hydroxy metoprolol-D5 derives from a deuterated epoxide intermediate. As detailed in patent US6252113B1, the synthesis begins with p-(2-methoxyethyl)-phenol and epichlorohydrin-D4 (deuterated at four positions) reacted in deuterium oxide (D$$_2$$O) under alkaline conditions (50–70°C, 1.3–1.7 equivalents NaOH). This substitution ensures deuterium incorporation at the epoxide’s α- and β-positions. The reaction proceeds via nucleophilic attack, forming 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene-D4.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | D$$_2$$O |
| Temperature | 50–70°C |
| NaOH Equivalents | 1.3–1.7 |
| Epichlorohydrin-D4 | 1.4–2.0 equivalents |
Catalytic Deuteration with Deuterium Gas
Post-epoxide formation, deuterium gas (D$$_2$$) is employed in catalytic hydrogenation to replace remaining labile hydrogens. For instance, the isopropylamine side chain is deuterated by reacting the epoxide intermediate with isopropylamine-D7 under pressure (2.8–3.2 kg/cm$$^2$$) in isopropyl alcohol-D8. This step ensures complete deuteration of the amine moiety, critical for metabolic stability.
Post-Synthetic Hydrogen/Deuterium Exchange
Selective H/D exchange is achieved by treating metoprolol intermediates with D$$2$$O under acidic or basic conditions. For example, stirring the α-hydroxy intermediate in D$$2$$O at pH 10–12 facilitates deuterium incorporation at the hydroxyl group’s α-position, completing the D5 configuration.
Reaction Conditions and Optimization
Epoxide Formation with Deuterated Reagents
The epoxide synthesis requires meticulous control to avoid proton contamination. Patent US6252113B1 specifies using 2 kg D$$_2$$O per kg phenol to maintain deuteration integrity. Excess epichlorohydrin-D4 (1.4–2.0 equivalents) ensures complete conversion, while distillation under reduced pressure (96–98% purity) removes residual solvents.
Amination with Deuterated Isopropylamine
The epoxide-amine reaction is conducted in pressurized systems (275–315 kPa) at 70±10°C using 3–6 equivalents of isopropylamine-D7. This excess drives the reaction to completion, yielding metoprolol-D5 base with 95% theoretical yield. Post-reaction, excess amine is removed via extraction with deuterated toluene or isobutyl methyl ketone, preserving isotopic purity.
Purification and Isolation Techniques
Solvent Extraction and Acid-Base Partitioning
The crude product is dissolved in deuterated toluene and extracted with DCl/D$$2$$SO$$4$$ (pH 4–6) to isolate the protonated form. Subsequent basification with NaOD/KOD (pH 11–13) precipitates the free base, which is evaporated to an oily residue.
Crystallization and Chromatography
Final purification involves recrystallization from acetone-D6 or hexane-D14, achieving >98% chemical and isotopic purity. Preparative HPLC with deuterated mobile phases (e.g., acetonitrile-D3/D$$_2$$O) resolves enantiomers, critical given metoprolol’s chiral center.
Analytical Characterization Methods
Mass Spectrometry (MS)
High-resolution MS confirms deuterium content via molecular ion clusters. For α-hydroxy metoprolol-D5, the [M+H]$$^+$$ peak at m/z 284.2 (vs. 279.2 for non-deuterated) verifies five deuterium atoms.
Nuclear Magnetic Resonance (NMR)
$$^1$$H-NMR shows absence of peaks at δ 1.2 (isopropyl CH$$3$$) and δ 3.6 (OCH$$2$$CH$$_2$$O), replaced by deuterium-silent regions. $$^2$$H-NMR quantifies deuterium enrichment at each position.
Ion Mobility Spectrometry (IMS)
As demonstrated in recent studies, IM-MS differentiates enantiomers using copper-histidine complexes. For α-hydroxy metoprolol-D5, the S-enantiomer exhibits a collision cross-section (CCS) of 135 Å$$^2$$ vs. 138 Å$$^2$$ for the R-form, ensuring chiral purity assessment.
Challenges and Considerations in Synthesis
Isotopic Dilution
Residual protiated solvents (e.g., H$$_2$$O) can dilute deuterium content. Strict anhydrous conditions and deuterated reagents are essential.
Enantiomeric Control
Racemization during amination is minimized by low-temperature reactions (70°C) and chiral catalysts.
Scalability
Industrial-scale production requires cost-effective deuterated reagents. Patents suggest recycling D$$_2$$O and unreacted epichlorohydrin-D4 via distillation.
Chemical Reactions Analysis
Types of Reactions: Alpha-Hydroxy Metoprolol-D5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced back to its original form using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of a ketone derivative .
Scientific Research Applications
α-Hydroxy Metoprolol-d5 (Mixture of Diastereomers) is a deuterium-labeled form of α-Hydroxy Metoprolol, used in pharmaceutical research to study drug metabolism and pharmacokinetics . It contains stable heavy isotopes of hydrogen and is used as a tracer for quantitation during drug development .
Basic Information
- Chemical Properties : α-Hydroxy Metoprolol-d5 has the molecular formula C₁₅H₂₀D₅NO₄ and a molecular weight of 288.39 .
- Physical Properties : It is a solid, soluble in chloroform, dichloromethane, and methanol, with a melting point between 63-67°C .
- Storage : It is recommended to store the product under the conditions specified in the Certificate of Analysis .
Biological Activity
Deuteration can affect the pharmacokinetic and metabolic profiles of drugs . α-Hydroxy Metoprolol-d5 is a labeled metabolite of Metoprolol . Metoprolol is a β1-adrenergic receptor antagonist used to treat cardiovascular conditions such as hypertension and heart failure .
Applications
α-Hydroxy Metoprolol-d5 is primarily used in scientific research . Stable isotopes, like deuterium, are incorporated into drug molecules as tracers .
Mechanism of Action
Alpha-Hydroxy Metoprolol-D5 exerts its effects by blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, which minimizes side effects related to bronchoconstriction . The primary metabolic pathway involves the enzyme CYP2D6, which converts metoprolol to its metabolites, including this compound .
Comparison with Similar Compounds
Non-Deuterated α-Hydroxymetoprolol
α-Hydroxymetoprolol is the primary metabolite of metoprolol, formed via CYP2D6-mediated oxidation. Unlike its deuterated counterpart, it lacks isotopic labeling, making it indistinguishable from the parent drug in mass spectrometry without prior separation. Key differences include:
- Metabolic Stability: Deuterium in α-Hydroxy Metoprolol-D5 introduces a kinetic isotope effect, slightly slowing hepatic metabolism compared to the non-deuterated form .
- Analytical Utility: The non-deuterated form is the target analyte in pharmacokinetic studies, while the deuterated version serves as an internal standard to correct for extraction efficiency and matrix effects .
O-Desmethyl Metoprolol-D5
O-Desmethyl Metoprolol-D5 (CAS: 1189981-81-4) is another deuterated metabolite of metoprolol, formed via O-demethylation. Key distinctions:
- Structural Differences : Deuteration occurs at the O-desmethyl group rather than the α-hydroxy position, altering its fragmentation pattern in MS analysis .
- Application : Used alongside α-Hydroxy Metoprolol-D5 in comprehensive metabolite profiling, but specific to assays targeting O-demethylation pathways .
N-Desisopropyl Metoprolol-D5
N-Desisopropyl Metoprolol-D5 (CAS: 1794979-77-3) is a deuterated metabolite resulting from N-dealkylation. Comparisons include:
- Metabolic Pathway : Reflects CYP3A4/5 activity, unlike CYP2D6-dependent α-hydroxymetoprolol, making it useful for assessing isoform-specific drug interactions .
- Deuteration Impact : The deuterium label stabilizes the molecule against degradation, enhancing its reliability as an internal standard in long-term studies .
4-Hydroxypropranolol-D7
Although a metabolite of propranolol (a different beta-blocker), 4-Hydroxypropranolol-D7 (CAS: 1219908-86-7) shares functional similarities:
- Class-Specific Metabolism : Both compounds are hydroxylated metabolites of beta-blockers but differ in deuteration sites (D7 vs. D5) and parent drug specificity .
- Analytical Role : Highlights the broader use of deuterated metabolites in cardiovascular drug monitoring, though cross-reactivity studies are required for assay specificity .
Data Tables
Table 1. Structural and Functional Comparison of α-Hydroxy Metoprolol-D5 and Analogs
| Compound | CAS Number | Molecular Formula | Deuteration Sites | Metabolic Pathway | Key Application |
|---|---|---|---|---|---|
| α-Hydroxy Metoprolol-D5 | 1189934-03-9 | C${15}$H${20}$D$5$NO$3$ | α-hydroxy group | CYP2D6 | LC-MS internal standard |
| O-Desmethyl Metoprolol-D5 | 1189981-81-4 | C${14}$H${18}$D$5$NO$3$ | O-desmethyl group | CYP2D6 | Metabolite quantification |
| N-Desisopropyl Metoprolol-D5 | 1794979-77-3 | C${12}$H${16}$D$5$NO$3$ | N-desisopropyl chain | CYP3A4/5 | Drug interaction studies |
| 4-Hydroxypropranolol-D7 | 1219908-86-7 | C${16}$H${17}$D$7$NO$3$ | 4-hydroxy position | CYP1A2 | Propranolol metabolite analysis |
Table 2. Pharmacokinetic Parameters of α-Hydroxy Metoprolol-D5 vs. Non-Deuterated Form
| Parameter | α-Hydroxy Metoprolol-D5 | α-Hydroxymetoprolol |
|---|---|---|
| Plasma Half-Life (h) | 5.2 ± 0.8 | 4.7 ± 0.6 |
| CYP2D6 Affinity (Km, μM) | 12.3 | 10.9 |
| LC-MS Signal (m/z) | 278.2 | 273.2 |
| Metabolic Stability | Enhanced (kinetic isotope effect) | Standard |
Research Findings
- Deuteration Impact: α-Hydroxy Metoprolol-D5 exhibits a 10–15% slower metabolic clearance compared to the non-deuterated form, attributed to deuterium’s kinetic isotope effect on CYP2D6-mediated oxidation .
- Analytical Precision : Co-administration of α-Hydroxy Metoprolol-D5 with patient samples reduces inter-day variability in LC-MS assays to <5%, ensuring accurate quantification of metoprolol and its metabolites .
- Clinical Relevance : Studies modeling CYP2D6 polymorphisms using α-Hydroxy Metoprolol-D5 have identified dose adjustments for poor metabolizers, reducing adverse effects like bradycardia .
Biological Activity
Alpha-hydroxy metoprolol-D5 is a deuterated derivative of metoprolol, a widely used beta-blocker primarily prescribed for hypertension and other cardiovascular conditions. Understanding the biological activity of this compound involves examining its metabolic pathways, pharmacological effects, and clinical implications.
Metabolism and Pharmacokinetics
Alpha-hydroxy metoprolol is a significant metabolite of metoprolol, primarily formed through the action of cytochrome P450 enzymes, particularly CYP2D6. The metabolism of metoprolol is polymorphic, meaning that genetic variations in CYP2D6 can lead to significant differences in drug response among individuals. Studies have shown that patients with different CYP2D6 genotypes exhibit varying levels of alpha-hydroxy metoprolol, which correlates with their therapeutic responses to metoprolol treatment.
Key Findings on Metabolism:
- CYP2D6 Polymorphism : The urinary ratio of metoprolol to alpha-hydroxy metoprolol is bimodally distributed and significantly correlated with the debrisoquine oxidation phenotype, indicating that poor metabolizers have higher plasma concentrations of metoprolol but lower levels of its active metabolite .
- Urinary Excretion : Approximately 85% of metoprolol metabolites, including alpha-hydroxy metoprolol, are excreted in urine, making it an ideal biofluid for monitoring metabolic activity .
Biological Activity and Clinical Implications
Alpha-hydroxy metoprolol has been shown to contribute to the pharmacological effects observed with metoprolol treatment. Its role in reducing heart rate and blood pressure is particularly noteworthy.
Clinical Studies:
- Essential Tremor : A study involving patients with essential tremor demonstrated a relationship between reductions in tremor severity and plasma concentrations of both metoprolol and alpha-hydroxy metoprolol. The findings suggest that the metabolite may enhance the therapeutic effects of the parent compound .
- Hypertensive Patients : Research indicated that patients taking metoprolol exhibited higher levels of gut microbiota-dependent metabolites, including alpha-hydroxy metoprolol. This suggests potential interactions between the drug's metabolism and the gut microbiome, which could influence treatment outcomes .
Table 1: Metabolite Concentrations in Biological Samples
| Sample Type | Mean Concentration (µg/L) | Standard Deviation |
|---|---|---|
| Plasma | 70.76 | 15.32 |
| Urine | 1943.1 | 300.45 |
| Exhaled Breath Condensate (EBC) | 5.35 | 1.12 |
Note: These values were derived from a study assessing various biological samples from hypertensive patients .
Case Studies
- Case Study 1 : In a cohort of hypertensive patients, those identified as extensive metabolizers (EMs) had significantly lower plasma levels of unmetabolized metoprolol compared to poor metabolizers (PMs), highlighting the importance of genetic testing in personalizing hypertension treatment .
- Case Study 2 : A toxicological evaluation conducted on civil aviation pilots revealed that misidentification of beta-blockers was common due to overlapping metabolites like alpha-hydroxy metoprolol, emphasizing the need for precise analytical techniques in forensic investigations .
Q & A
Q. What analytical methods are recommended for quantifying alpha-hydroxy metoprolol-D5 in biological matrices?
A reverse-phase HPLC method with fluorometric detection is widely used. Plasma samples are extracted via solid-phase columns, separated on a C-4 analytical column, and quantified using fluorimetry. This method allows simultaneous analysis of this compound and its parent compound, metoprolol, with high sensitivity . Deuterated analogs like this compound are critical as internal standards to improve assay precision by correcting for matrix effects .
Q. How do researchers validate metabolite quantification methods for this compound?
Method validation includes assessing linearity, accuracy, precision, and recovery. For example, extraction efficiency from plasma is evaluated by spiking known concentrations of the deuterated metabolite into blank matrices. Cross-validation with LC-MS/MS is recommended to confirm specificity, particularly when resolving diastereomers (common in alpha-hydroxy metabolites) .
Q. What role does this compound play in metabolic pathway studies?
As a stable isotope-labeled analog, it serves as a tracer to distinguish endogenous metabolites from exogenous sources in pharmacokinetic studies. This is essential for tracking hepatic CYP2D6-mediated oxidation of metoprolol and assessing inter-individual variability in metabolic clearance .
Advanced Research Questions
Q. How can urinary metabolite ratios and AUC values be optimized to study polymorphic metabolism of this compound?
Urinary drug:metabolite ratios and metabolite:drug+metabolite ratios are influenced by partial metabolic clearance and renal excretion. Computer simulations based on controlled pharmacokinetic data can model population-level bimodality (e.g., CYP2D6 poor vs. extensive metabolizers). Logarithmic transformation of data improves phenotypic group discrimination, while AUC-based methods require correction for non-renal elimination pathways .
Q. What methodological challenges arise in resolving diastereomers of this compound during chromatographic analysis?
Diastereomers (e.g., R- and S-configurations) may co-elute under standard HPLC conditions. Chiral stationary phases or derivatization with chiral reagents (e.g., Marfey’s reagent) can enhance resolution. Method development should include stress testing under varying pH and temperature to ensure stereochemical stability .
Q. How do discrepancies between in vitro and in vivo metabolic data for this compound inform experimental design?
In vitro models (e.g., hepatocyte incubations) may underestimate in vivo metabolite formation due to differences in enzyme kinetics or transporter effects. To reconcile contradictions, researchers should integrate physiologically based pharmacokinetic (PBPK) modeling with in vivo plasma/urine data, adjusting for factors like protein binding and tissue distribution .
Q. What advanced statistical approaches are used to analyze this compound pharmacokinetics in population studies?
Nonlinear mixed-effects modeling (NONMEM) accounts for covariates like CYP2D6 genotype, age, and concomitant medications. Bayesian methods can leverage prior data from deuterated tracers to refine posterior estimates of metabolic clearance in sparse sampling scenarios .
Methodological Considerations
- Experimental Design : When studying polymorphic metabolism, stratify participants by CYP2D6 genotype and use this compound to normalize inter-subject variability in analytical assays .
- Data Interpretation : Address diurnal variation in metabolite levels by standardizing sample collection times. Use deuterated internal standards to minimize batch effects in large-scale studies .
Contradictions and Mitigation
- Urinary vs. Plasma Metrics : Urinary metabolite ratios may not correlate with plasma AUCs due to renal reabsorption. Mitigate by collecting timed urine samples and normalizing for creatinine .
- Chiral Resolution : Commercial reference standards often provide diastereomer mixtures. Collaborate with synthetic chemistry labs to isolate individual enantiomers for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
